cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3S,4R)-4-aminooxolane-3-carboxylic acid hydrochloride , reflecting its stereochemistry and functional groups. The molecular formula is C₅H₁₀ClNO₃ , derived from the base structure (C₅H₉NO₃) with the addition of hydrochloric acid. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1521431-12-8 (base compound) |
| Molecular Weight | 131.13 g/mol (base) |
| Hydrochloride Formula | C₅H₉NO₃ · HCl |
The tetrahydrofuran ring adopts a puckered conformation, with the amino group at the 4-position and the carboxylic acid at the 3-position. The hydrochloride salt enhances solubility in polar solvents due to ionic interactions.
Stereochemical Configuration and Conformational Analysis
The cis designation refers to the relative configuration of the amino and carboxylic acid groups on the tetrahydrofuran ring. X-ray crystallography confirms the (3S,4R) stereochemistry, where both substituents occupy equatorial positions to minimize steric strain. Density functional theory (DFT) calculations suggest a ring puckering amplitude of 0.47 Å , typical of tetrahydrofuran derivatives.
Conformational flexibility is constrained by intramolecular hydrogen bonding between the amino group (N–H) and the carbonyl oxygen (O=C), stabilizing the cis configuration. Nuclear magnetic resonance (NMR) studies reveal a coupling constant $$ J_{3,4} = 5.2 \, \text{Hz} $$ , consistent with vicinal cis substituents.
Crystallographic Data and Hydrogen Bonding Networks
Single-crystal X-ray diffraction (SC-XRD) analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.82 |
| b (Å) | 10.15 |
| c (Å) | 12.34 |
| β (°) | 102.5 |
| Z | 4 |
The crystal lattice features a three-dimensional hydrogen-bonding network:
- N–H···Cl⁻ interactions (2.89 Å) between the protonated amino group and chloride ions.
- O–H···O=C bonds (2.65 Å) linking carboxylic acid dimers.
- C–H···O contacts (3.12 Å) stabilizing the tetrahydrofuran ring.
Thermal displacement parameters indicate minor conformational disorder in the carboxylic acid group at elevated temperatures, a phenomenon observed in hydrogen-bonded crystals. The SQUEEZE method, employed to model solvent-accessible voids, confirms negligible residual electron density (<0.3 eÅ⁻³).
Properties
IUPAC Name |
(3S,4R)-4-aminooxolane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBSFJUCVBZMH-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of tetrahydrofuran derivatives.
Amination: Introduction of the amino group at the desired position on the tetrahydrofuran ring.
Carboxylation: Introduction of the carboxylic acid group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with activated carboxylic acid derivatives. For example:
-
Reagents : Acid chlorides or anhydrides (e.g., 2,4-dimethyl-pyridine-3-carbonyl chloride).
-
Conditions : Dichloromethane, triethylamine, room temperature.
-
Outcome : Formation of amide derivatives with retention of stereochemistry at C3.
Example :
Acylation of the amino group with (S)-tetrahydrofuran-3-carboxylic acid using HATU/DIPEA in DMF yields disubstituted amides (51% yield, ).
| Reaction Component | Details |
|---|---|
| Substrate | cis-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Yield | 51% |
Hydrogenation and Deprotection
The benzyl ester derivative undergoes catalytic hydrogenation to regenerate the free carboxylic acid:
-
Reagents : H₂, Pd/C (10% w/w).
-
Conditions : Ethanol, 20°C, 18 hours.
-
Outcome : Cleavage of the benzyl ester to afford (S)-tetrahydrofuran-3-carboxylic acid ( ).
Mechanistic Insight :
Hydrogenolysis occurs via adsorption of H₂ onto Pd/C, followed by cleavage of the C–O bond in the benzyl ester.
Stereoselective Cycloadditions
Sn(II)- or Sn(IV)-catalyzed [3+2] cycloadditions with donor-acceptor cyclopropanes form tetrahydrofuran derivatives:
-
Reagents : SnCl₂, dimethyl acetylenedicarboxylate (DMAD).
-
Conditions : THF, −20°C to 25°C.
-
Outcome : cis-2,5-Disubstituted tetrahydrofurans with >95% diastereoselectivity ( ).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | SnCl₂ |
| Temperature | −20°C to 25°C |
| Diastereoselectivity | >95% cis |
Redox-Relay Heck Reactions
Aryl halides undergo palladium-catalyzed coupling to form 3-aryl tetrahydrofurans:
-
Reagents : Pd(OAc)₂, Et₃SiH, I₂.
-
Conditions : DMF, 80°C, 12 hours.
-
Outcome : Cyclic hemiacetals that reduce to tetrahydrofurans ( ).
Mechanistic Pathway :
-
Oxidative addition of Pd(0) to aryl halide.
-
Migratory insertion into the alkene.
-
β-Hydride elimination and cyclization.
Decarboxylative Coupling
Kolbe decarboxylation followed by radical cyclization forms tetrahydrofuran rings:
-
Reagents : Electrochemical setup or persulfate initiators.
-
Conditions : Aqueous acidic medium, 50°C.
-
Outcome : Substituted tetrahydrofurans with radical intermediates ( ).
Key Observation :
Radical stability dictates regioselectivity, favoring tertiary carbon centers.
Solvent Effects on Reactivity
Polar solvents enhance reaction rates and selectivity in conjugate additions ( ):
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | E/Z Ratio |
|---|---|---|---|
| DMSO | 46.7 | 0.45 | 22/78 |
| Acetone | 20.7 | 0.38 | 52/48 |
| Chloroform | 4.81 | 0.12 | 97/3 |
This compound’s versatility in stereoselective synthesis and functional group transformations underscores its utility in medicinal chemistry, particularly for anticoagulant agents ( ). Future research should explore its applications in cascade reactions and biocatalysis.
Scientific Research Applications
Medicinal Chemistry
Cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties. Research indicates that it may exhibit biological activities that could be beneficial for drug development. Its structure allows for interactions with various biological targets, which could lead to the development of new pharmaceuticals.
Case Studies :
- A study highlighted its use in synthesizing derivatives that exhibit inhibitory effects on Factor Xa, an important target in anticoagulant therapy .
- The compound has been explored as a precursor in the synthesis of other pharmacologically active compounds, showcasing its versatility in drug design .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups enable chemists to create more complex molecules through various chemical reactions.
Applications :
- It is utilized in the synthesis of cyclic compounds and heterocycles, which are crucial in developing new materials and pharmaceuticals .
- The compound has been involved in asymmetric synthesis processes, allowing for the production of specific stereoisomers with potential therapeutic benefits .
Research has shown that this compound exhibits antimicrobial properties. This aspect makes it a candidate for further studies aimed at developing new antimicrobial agents.
Findings :
Mechanism of Action
The mechanism of action of cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
- Tetrahydrofuran backbone (cis-4-Aminotetrahydrofuran-3-ol HCl): Facilitates conformational rigidity and hydrogen bonding via hydroxyl and amino groups.
- Isoquinoline alkaloids (Jatrorrhizine, Palmatine, Berberine HCl): Feature planar aromatic rings with methoxy and methylenedioxy substituents, enhancing lipid solubility and receptor binding .
Pharmacological Properties
While Jatrorrhizine hydrochloride and related alkaloids demonstrate well-documented antidiabetic and anti-inflammatory activities in preclinical models (e.g., diabetic nephropathy in db/db mice ), the pharmacological profile of cis-4-Aminotetrahydrofuran-3-ol hydrochloride remains understudied.
Toxicological Profiles
This contrasts with isoquinoline alkaloids, which have established safety profiles in traditional medicine.
Table 1. Comparative Analysis of Hydrochloride Salts
Biological Activity
cis-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride, a compound featuring a tetrahydrofuran ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.62 g/mol. The structural features include both an amino group and a carboxylic acid group, which confer unique reactivity and potential biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : cis-4-Amino-tetrahydro-furan-3-carboxylic acid can inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. For instance, it may act as an inhibitor for angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation .
- Receptor Binding : The compound may bind to specific receptors, modulating various biological responses. This interaction can influence signaling pathways that are vital for maintaining homeostasis within the body.
- Pathway Modulation : By affecting different biochemical pathways, cis-4-Amino-tetrahydro-furan-3-carboxylic acid can lead to alterations in cellular functions such as proliferation, apoptosis, and metabolism.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydrofuran compounds exhibit antimicrobial properties. For example, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1–5 µg/mL) .
- Antihypertensive Effects : In animal models, compounds similar to cis-4-Amino-tetrahydro-furan-3-carboxylic acid have been tested for their ability to lower blood pressure. Some derivatives demonstrated significant reductions in blood pressure without adversely affecting heart rate, indicating potential therapeutic uses in managing hypertension .
- Cytotoxicity Studies : Research using Ehrlich’s ascites carcinoma cells has shown that certain derivatives possess cytotoxic effects, suggesting their potential application in cancer therapy. The effectiveness of these compounds varies based on structural modifications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-tetrahydrofuran-3-carboxylic acid | C6H11NO3 | Lacks methyl ester; may exhibit different solubility properties |
| cis-4-amino-tetrahydro-furan-3-carboxylic acid | C6H12N2O3 | Different stereochemistry leading to potentially varied biological activity |
| trans-4-amino-tetrahydrofuran-3-carboxylic acid | C6H12N2O3 | Structural isomer with distinct properties affecting reactivity and interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-4-amino-tetrahydro-furan-3-carboxylic acid hydrochloride, and how are intermediates characterized?
- Methodology :
- Synthesis : Use reductive amination or cyclization strategies, monitoring reaction progress via thin-layer chromatography (TLC). For stereochemical control, employ chiral catalysts or enantioselective conditions.
- Characterization : Validate intermediates using -NMR, -NMR, and LC-MS. Confirm the cis configuration via X-ray crystallography or NOESY experiments .
- Purification : Use reverse-phase HPLC (C18 column) with a mobile phase of 0.03 mol·L KHPO-methanol (70:30) at 1 mL·min, as validated for structurally similar hydrochlorides .
Q. How does the stability of cis-4-amino-tetrahydro-furan-3-carboxylic acid hydrochloride vary under different pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with UV detection at 207 nm .
- Mass Spectrometry : Identify degradation products using high-resolution LC-MS/MS. Compare fragmentation patterns to known analogs (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride) .
Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?
- Methodology :
- Structure-Activity Relationships (SAR) : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., aminotransferases). Compare binding affinities to trans isomers .
- Pharmacological Assays : Test inhibition kinetics in vitro using fluorescence-based enzymatic assays. Validate results with isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of cis-4-amino-tetrahydro-furan-3-carboxylic acid hydrochloride?
- Methodology :
- Systematic Review : Use databases like SciFinder and Reaxys with search terms "tetrahydrofuran hydrochloride" and "enzyme inhibition," filtering for peer-reviewed studies (2000–2025) .
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C). Control for impurities using LC-MS impurity profiling .
Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?
- Methodology :
- LC-MS/MS : Use a C18 column (150 mm × 4.6 mm, 5 μm) with gradient elution (water:acetonitrile + 0.1% formic acid). Detect impurities at ppm levels via multiple reaction monitoring (MRM) .
- NMR Spectroscopy : Apply - HSQC to distinguish stereoisomeric impurities. Compare chemical shifts to reference standards (e.g., AldrichCPR CDS009829) .
Q. How can computational modeling predict the metabolic pathways of this compound in vivo?
- Methodology :
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 metabolism. Validate with microsomal stability assays (e.g., human liver microsomes) .
- Molecular Dynamics (MD) : Simulate interactions with blood-brain barrier transporters (e.g., P-glycoprotein) using GROMACS. Analyze free-energy profiles via umbrella sampling .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Monitor enantiomeric excess (ee) via chiral HPLC .
- Crystallization : Recrystallize from ethanol-water mixtures. Characterize crystals via powder X-ray diffraction (PXRD) to confirm phase purity .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
